molecular formula C11H9NO B1582220 3-Phenoxypyridine CAS No. 2176-45-6

3-Phenoxypyridine

Cat. No.: B1582220
CAS No.: 2176-45-6
M. Wt: 171.19 g/mol
InChI Key: KDGUIKPOZGYLQJ-UHFFFAOYSA-N
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Description

3-Phenoxypyridine is an organic compound that features a pyridine ring substituted with a phenoxy group at the third position.

Biochemical Analysis

Biochemical Properties

It is known that it has good lipid solubility, metabolic stability, and can penetrate cell membranes . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known that it can optimize solubility and bioavailability of the lead compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a polar solvent like dimethylformamide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and various substituted pyridines .

Scientific Research Applications

3-Phenoxypyridine has been extensively studied for its applications in several scientific fields:

Comparison with Similar Compounds

Uniqueness: 3-Phenoxypyridine stands out due to its unique combination of a pyridine ring and a phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pesticides and pharmaceuticals .

Properties

IUPAC Name

3-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGUIKPOZGYLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176158
Record name Pyridine, 3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2176-45-6
Record name 3-Phenoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2176-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenoxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENOXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ5L85N23P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the cognitive-enhancing properties of 3-Phenoxypyridine and its derivatives?

A: Research suggests that this compound and certain derivatives, like 3-(2-fluorophenoxy)pyridine and 3-(4-fluorophenoxy)pyridine, demonstrate activity in enhancing memory retention in mice, specifically in passive avoidance learning tests. [] This effect has been compared to that of known cognitive enhancers like d-amphetamine and magnesium pemoline. Interestingly, these compounds exhibit an inverted U-shaped dose-response curve, indicating that optimal cognitive enhancement occurs within a specific dosage range. []

Q2: Can you describe the interaction of this compound sulphate with cyclodextrins and its potential implications for drug delivery?

A: Research utilizing NMR spectroscopy and molecular dynamics simulations has explored the complex formation between this compound sulphate (CI-844) and α- and β-cyclodextrins. [] The findings indicate a 1:1 stoichiometry in both complexes, with the this compound molecule preferentially entering the wider rim of the cyclodextrin cavity. [] Notably, the complex with β-cyclodextrin exhibits higher stability compared to α-cyclodextrin, suggesting its potential suitability for drug delivery applications. [] This interaction with cyclodextrins could offer advantages in terms of solubility, stability, and controlled release of the compound.

Q3: Are there any known synthetic routes for the preparation of benzofuro[3,2-b]pyridines utilizing this compound 1-oxides?

A: Yes, recent research highlights an efficient palladium-catalyzed method for synthesizing benzofuro[3,2-b]pyridine 1-oxides from this compound 1-oxides. [] This approach involves a dual C-H activation strategy and proceeds with high regioselectivity. [] The resulting benzofuro[3,2-b]pyridine 1-oxides can be readily deoxygenated to yield the corresponding benzofuro[3,2-b]pyridines in excellent yields. [] This synthetic route provides a valuable tool for accessing this class of compounds, which may hold potential for various applications.

Q4: What insights do we have into the solid-state structure and conformation of this compound sulphate?

A: The solid-state structure and conformation of this compound sulphate have been investigated using a combination of X-ray crystallography, two-dimensional 1H and 13C NMR spectroscopy, and theoretical calculations (Mo-MNDO). [] This multi-faceted approach provides a comprehensive understanding of the compound's structural features, which is essential for interpreting its interactions with biological targets and for designing potential derivatives with improved pharmacological properties.

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